molecular formula C12H13NO2 B561300 4-Ethoxy-6-methylquinoline 1-oxide CAS No. 105104-87-8

4-Ethoxy-6-methylquinoline 1-oxide

Cat. No.: B561300
CAS No.: 105104-87-8
M. Wt: 203.241
InChI Key: BFEOILSLJMHFLD-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylquinoline 1-oxide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. It belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 4-Ethoxy-6-methylquinoline 1-oxide, can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinolines . This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid.

Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . This method is particularly useful for the synthesis of quinoline derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable and green chemistry practices .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-methylquinoline 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in the synthesis of other heterocyclic compounds.

    Reduction: Reduction of the N-oxide group can yield the corresponding quinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological activities .

Scientific Research Applications

4-Ethoxy-6-methylquinoline 1-oxide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and anticancer agents.

    Medicine: Quinoline derivatives are being explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methylquinoline 1-oxide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as anticancer and antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug research and development.

    Quinazoline 3-oxides: These compounds are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds.

Uniqueness

4-Ethoxy-6-methylquinoline 1-oxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.

Biological Activity

4-Ethoxy-6-methylquinoline 1-oxide (CAS No. 105104-87-8) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of an ethoxy group at the 4-position and a methyl group at the 6-position of the quinoline ring, which may influence its reactivity and interaction with biological targets.

Structure and Composition

  • Molecular Formula : C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Chemical Structure : The quinoline ring system is known for its diverse biological activities, particularly in medicinal chemistry.

Reactivity

This compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinoline N-oxides.
  • Reduction : Reduction of the N-oxide group yields the corresponding quinoline derivative.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Efficacy of this compound Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines by targeting key enzymes involved in cell cycle regulation.

The proposed mechanism involves the inhibition of topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Effects : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed at approximately 25 μM.
  • Antibacterial Efficacy : In a comparative study, derivatives of this compound were found to outperform some traditional antibiotics against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent.

Pharmacological Applications

The compound's derivatives are being explored for their potential use in treating:

  • Bacterial Infections : As alternatives or adjuncts to existing antibiotics.
  • Cancer : As part of combination therapies aimed at enhancing efficacy while reducing resistance.

Toxicological Studies

Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also necessitates careful evaluation regarding its safety profile, particularly concerning genotoxicity and long-term effects in vivo.

Properties

IUPAC Name

4-ethoxy-6-methyl-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12-6-7-13(14)11-5-4-9(2)8-10(11)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEOILSLJMHFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=C(C=CC2=[N+](C=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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